molecular formula C21H21N3 B3144673 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine CAS No. 556778-31-5

4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine

Cat. No.: B3144673
CAS No.: 556778-31-5
M. Wt: 315.4 g/mol
InChI Key: GSAAMKVWAFHTTF-UHFFFAOYSA-N
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Description

4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is a complex organic compound that features both quinoline and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine typically involves multi-step organic reactions. One common approach is the construction of the indole and quinoline rings separately, followed by their coupling through a butan-1-amine linker. The synthesis might involve:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Quinoline Moiety: The Skraup synthesis is a traditional method, involving the reaction of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final step involves coupling the indole and quinoline derivatives with a butan-1-amine linker, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize yields and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or indole-3-carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds within the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Quinoline N-oxides, indole-3-carboxylic acids

    Reduction: Amines, reduced aromatic rings

    Substitution: Halogenated quinoline or indole derivatives

Scientific Research Applications

4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of quinoline and indole rings.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is not fully understood but is believed to involve interactions with various molecular targets. The quinoline and indole moieties can bind to different receptors and enzymes, potentially inhibiting their activity. This compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-ones: Known for their pharmacological activities, including anticancer and antimicrobial properties.

    Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

    Quinolinyl-pyrazoles: Emerging as potent inhibitors of phosphodiesterase enzymes.

Uniqueness

4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is unique due to its combined quinoline and indole structures, which may confer a broader range of biological activities compared to compounds with only one of these moieties. This dual functionality can enhance its potential as a therapeutic agent and a versatile tool in scientific research.

Properties

IUPAC Name

4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAAMKVWAFHTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine
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4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine
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4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine

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